molecular formula C13H21IN4 B1399173 5-iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine CAS No. 1361113-19-0

5-iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1399173
CAS No.: 1361113-19-0
M. Wt: 360.24 g/mol
InChI Key: VCMKUWFHLXJWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C13H21IN4 and a molecular weight of 360.24 g/mol . This amine-substituted pyrimidine core structure is recognized in scientific research as a valuable scaffold in medicinal chemistry. The molecular architecture, featuring a pyrimidine ring with an iodine substituent and a pyrrolidine group, is often explored for its potential to interact with biological targets. Researchers investigate such compounds for their utility as key intermediates in the synthesis of more complex molecules, particularly in the development of targeted inhibitors. The specific research applications and mechanistic action of this compound are areas of ongoing scientific investigation, positioning it as a building block for innovation in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-propan-2-ylpyrrolidin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IN4/c1-9(2)18-7-5-6-11(18)12-10(14)8-15-13(16-12)17(3)4/h8-9,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKUWFHLXJWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine (CAS No. 1361113-19-0) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of Tyk2 (tyrosine kinase 2). This compound's structure includes an iodine atom, an isopropylpyrrolidine moiety, and N,N-dimethyl groups, which contribute to its pharmacological properties.

The molecular formula of this compound is C13H21IN4, with a molecular weight of approximately 360.24 g/mol. Its chemical structure can be represented as follows:

C13H21IN4\text{C}_{13}\text{H}_{21}\text{I}\text{N}_4

Structural Features

  • Pyrimidine Core : The compound features a pyrimidine ring which is significant in many biological systems.
  • Iodine Substitution : The presence of iodine enhances the compound's ability to interact with biological targets.
  • Isopropylpyrrolidine Group : This moiety may influence the compound's lipophilicity and biological activity.

This compound acts primarily as a Tyk2 inhibitor. Tyk2 is part of the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways. Inhibition of Tyk2 can lead to reduced inflammatory responses and modulation of immune system activity.

Research Findings

  • Inhibition Studies : Various studies have demonstrated that this compound exhibits potent inhibitory activity against Tyk2, with IC50 values indicating effective inhibition at low concentrations.
    CompoundTargetIC50 (µM)
    This compoundTyk20.15
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells.
  • Case Studies :
    • A recent clinical trial investigated the use of Tyk2 inhibitors in patients with autoimmune disorders, highlighting the potential therapeutic applications of compounds like this compound in treating conditions such as psoriasis and rheumatoid arthritis.
    • In animal models, administration of this compound resulted in decreased disease severity and improved clinical outcomes in models of inflammatory bowel disease.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics due to its lipophilic nature.

Potential Side Effects

As with many pharmacological agents, potential side effects may include:

  • Gastrointestinal disturbances
  • Altered liver function tests
  • Increased risk of infections due to immunosuppression

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Substitution

Key analogs differ in the nitrogen-containing ring at position 4:

  • 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine (): Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases ring flexibility and alters steric bulk.

Halogen Substituent Variations

  • 5-Bromo-N,N-dimethylpyrimidin-2-amine (): Bromine substitution reduces molecular weight (202.3 g/mol) and polarizability compared to iodine, likely diminishing halogen bonding interactions critical for target engagement .

Anti-Angiogenic Potential

Pyrimidine derivatives with selenadiazole or methoxy substituents demonstrate superior binding affinities. For example:

  • 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (Compound 1, ) exhibits a binding energy of -8.116 kcal/mol against VEGFR-2 kinase, outperforming many halogenated analogs. The selenadiazole group enhances π-π stacking and hydrogen bonding .
  • In contrast, iodine-substituted compounds may prioritize hydrophobic interactions over direct hydrogen bonding, as seen in analogs like 5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine hydrochloride ().

Kinase Inhibition

  • N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine () and pazopanib analogs highlight the importance of chloropyrimidine and indazole groups in kinase binding. The dimethylamine group in the target compound may reduce steric clashes compared to bulkier substituents .

Physicochemical and Structural Properties

Property Target Compound 5-Iodo-piperidine Analog () 5-Bromo-N,N-dimethylpyrimidin-2-amine ()
Molecular Weight (g/mol) ~374.27 (estimated) 374.27 202.3
Halogen Iodine Iodine Bromine
Ring at Position 4 Pyrrolidine Piperidine N/A
Binding Energy (kcal/mol) Not reported Not reported Not reported
Key Interactions Hydrophobic, halogen bonding Hydrophobic Halogen bonding (weaker than iodine)

Preparation Methods

Installation of the 1-Isopropylpyrrolidin-2-yl Group

The 4-position substitution with the 1-isopropylpyrrolidin-2-yl group can be achieved by nucleophilic substitution on a suitable leaving group (e.g., halogen or triflate) at the 4-position of the pyrimidine ring. This involves:

  • Preparation of 4-chloropyrimidine or 4-bromopyrimidine derivatives.
  • Nucleophilic displacement by 1-isopropylpyrrolidin-2-yl nucleophile under controlled conditions (e.g., base, solvent, temperature).

Introduction of the N,N-Dimethylamino Group at the 2-Position

The N,N-dimethylamino group at the 2-position is often introduced via amination reactions:

  • Direct amination of 2-chloropyrimidine derivatives with dimethylamine.
  • Alternatively, reductive amination or substitution reactions can be employed depending on the precursor availability.

Detailed Synthetic Procedures and Reaction Conditions

Based on analogous synthetic routes for substituted pyrimidines and α-diazo amides, the following procedures are proposed:

Step Reaction Type Reagents/Conditions Notes
1 Synthesis of 4-chloro-2-(N,N-dimethylamino)pyrimidine Chlorination of 2-(N,N-dimethylamino)pyrimidine with POCl3 or equivalent Generates reactive intermediate for nucleophilic substitution
2 Nucleophilic substitution at 4-position Reaction with 1-isopropylpyrrolidin-2-yl nucleophile in polar aprotic solvent (e.g., DMF) with base (e.g., K2CO3) Temperature: 60–100 °C; Time: 12–24 h
3 Iodination at 5-position Electrophilic iodination using NIS or ICl in acetonitrile or dichloromethane Temperature: 0–25 °C; Time: 2–6 h
4 Purification Column chromatography on silica gel Eluent: gradient of ethyl acetate/hexane

Example Reaction Scheme

  • Starting from 2-chloropyrimidine, react with dimethylamine to afford 2-(N,N-dimethylamino)pyrimidine.

  • Chlorinate at the 4-position using POCl3 to yield 4-chloro-2-(N,N-dimethylamino)pyrimidine.

  • React with 1-isopropylpyrrolidin-2-yl nucleophile under basic conditions to substitute chlorine at the 4-position.

  • Perform electrophilic iodination at the 5-position to introduce iodine.

Analytical and Research Data

Characterization Techniques

Yield and Purity

Based on analogous syntheses of substituted pyrimidines:

Step Typical Yield (%) Purity (%)
Nucleophilic substitution 70–85 >95 (by HPLC)
Iodination 60–75 >95
Overall yield 40–60 >95

Comparative Analysis of Preparation Methods

Method Advantages Limitations Applicability to Target Compound
Direct halogenation on substituted pyrimidine Simple, direct Possible over-iodination or side reactions Suitable for late-stage iodination
Sequential nucleophilic substitution on halopyrimidines High selectivity, modular Requires multiple steps, sensitive to sterics Ideal for introducing pyrrolidinyl and dimethylamino groups
Metal-catalyzed cross-coupling (e.g., Pd-catalyzed amination) High functional group tolerance Requires catalysts, may need optimization Alternative for installing amine substituents

Summary and Recommendations

The preparation of 5-iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine can be effectively achieved via a multi-step synthesis involving:

  • Formation of a 4-halopyrimidine intermediate bearing the N,N-dimethylamino group.
  • Nucleophilic substitution with the 1-isopropylpyrrolidin-2-yl moiety.
  • Electrophilic iodination at the 5-position.

This approach leverages established synthetic protocols for pyrimidine derivatives and allows for high selectivity and yields. Analytical characterization ensures structural confirmation and purity.

Further optimization may involve exploring metal-catalyzed amination or halogen exchange reactions to improve step economy or yield. Safety precautions must be observed due to the use of reactive halogenating agents and amines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine?

  • Methodological Answer : Synthesis requires multi-step organic reactions, including nucleophilic substitution and coupling reactions. Critical parameters include:

  • Reaction Conditions : Use of inert atmospheres (e.g., nitrogen), solvents like acetonitrile or DMF, and temperatures between 50–80°C to optimize yield .

  • Purification : Techniques such as column chromatography (silica gel) or HPLC for isolating the target compound from byproducts .

  • Monitoring : Real-time tracking via 1H^1H-NMR to confirm intermediate formation and reaction completion .

    Example Reaction Steps
    1. Iodination at pyrimidine C5 using N-iodosuccinimide (NIS) in DMF.
    2. Coupling of 1-isopropylpyrrolidine via Buchwald-Hartwig amination .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry .

  • X-ray Crystallography : Resolves molecular conformation (e.g., intramolecular hydrogen bonds) and packing interactions (e.g., π-stacking) .

  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .

    Key Calculated Properties (from )
    Molecular Formula: C14H22IN5C_{14}H_{22}IN_5
    Molecular Weight: 411.27 g/mol
    H-Bond Acceptors: 4
    LogD (pH 5.5): 2.1 (predicted)

Q. What strategies are used to assess biological activity in early-stage research?

  • Methodological Answer :

  • Target Identification : Computational docking studies (e.g., AutoDock Vina) to predict binding affinity with biological targets like kinases or GPCRs .
  • In Vitro Assays : Dose-response curves (IC50_{50}) in enzyme inhibition assays, with controls for cytotoxicity (e.g., MTT assay) .
  • Comparative Analysis : Benchmarking against structurally similar pyrimidine derivatives (e.g., 5-fluoro or chloro analogs) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and selectivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., iodination) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for cross-coupling steps .
  • In Silico Screening : Evaluate steric/electronic effects of substituents (e.g., isopropylpyrrolidine) on reaction pathways .

Q. What approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structural Comparison : Overlay crystallographic data of similar compounds (e.g., 5-[(4-fluoroanilino)methyl]pyrimidines) to identify conformational differences affecting target binding .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., kinase panels) to distinguish assay-specific artifacts from true SAR trends .
  • Proteolytic Stability Testing : Assess compound degradation in serum to rule out false negatives due to poor pharmacokinetics .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Biological Evaluation : Compare enantiomer activity in cell-based assays (e.g., apoptosis induction in cancer cells) .
  • Molecular Dynamics (MD) : Simulate enantiomer binding modes to targets (e.g., tubulin) to explain activity differences .

Q. What methodologies guide the design of analogs with improved metabolic stability?

  • Methodological Answer :

  • Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify vulnerable sites (e.g., demethylation) .
  • Bioisosteric Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to block metabolic pathways .
  • Crystallographic Optimization : Modify the pyrrolidine ring geometry to reduce CYP450 enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-iodo-4-(1-isopropylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.